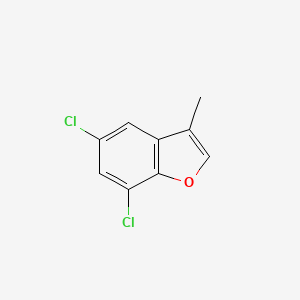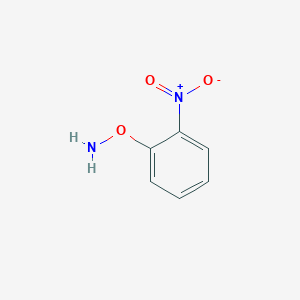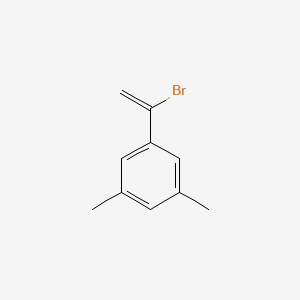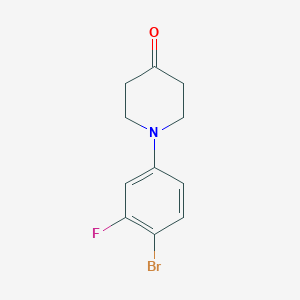
1-(4-Bromo-3-fluorophenyl)-4-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-fluorophenyl)-4-piperidinone is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the third position on the phenyl ring, which is attached to a piperidinone moiety
Méthodes De Préparation
The synthesis of 1-(4-Bromo-3-fluorophenyl)-4-piperidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-fluoroaniline and piperidinone.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution reaction where 4-bromo-3-fluoroaniline reacts with piperidinone under controlled conditions to form the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromo-3-fluorophenyl)-4-piperidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases, while conditions may involve varying temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
1-(4-Bromo-3-fluorophenyl)-4-piperidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-4-piperidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, resulting in physiological or pharmacological effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-fluorophenyl)-4-piperidinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-bromo-3-fluoroacetophenone and (4-bromo-3-fluorophenyl)carbamic acid benzyl ester share structural similarities.
Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring, along with the piperidinone moiety, gives this compound distinct chemical and biological properties that differentiate it from other related compounds.
Propriétés
Formule moléculaire |
C11H11BrFNO |
|---|---|
Poids moléculaire |
272.11 g/mol |
Nom IUPAC |
1-(4-bromo-3-fluorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H11BrFNO/c12-10-2-1-8(7-11(10)13)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 |
Clé InChI |
JLNXHZZNOJMAHH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)C2=CC(=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


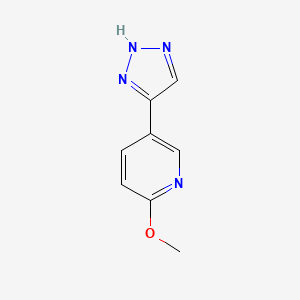

![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)
![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)


![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
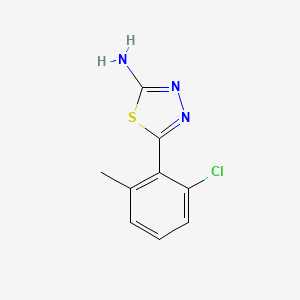
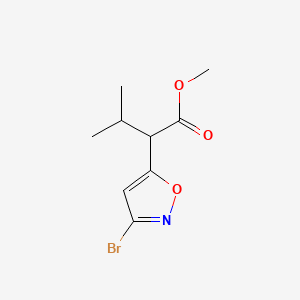
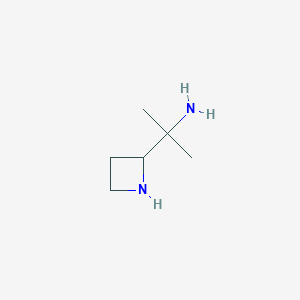
![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
